N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)14-10-16(13(3)4)18(20)17(11-14)19-23(21,22)15-8-6-5-7-9-15/h5-13,19-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCSOBJGXKQAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide typically involves the reaction of 2-hydroxy-3,5-diisopropylaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in deprotonation/protonation due to its hydroxyl group (-OH) and sulfonamide moiety (-SO₂NH₂). The hydroxyl group’s acidity (pKa ~10) enables deprotonation under basic conditions, while the sulfonamide’s amine (-NH-) can act as a weak base .
Acylation Reactions
The sulfonamide’s amine group can undergo acylation with electrophiles like acyl chlorides or activated esters. For example:
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Reaction with Boc-glycine in dichloromethane produces intermediates with modified amine groups .
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Removal of protecting groups (e.g., tert-butyloxycarbonyl (Boc)) exposes free amines for further functionalization .
Nucleophilic Substitution
The compound’s sulfonamide group may participate in Sₙ2 reactions with electrophiles, though steric hindrance from the diisopropyl substituents could limit reactivity. Analogous sulfonamides undergo substitution with halogens or alkylating agents .
Analytical and Reactivity Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO₃S | |
| Molecular Weight | 333.45 g/mol | |
| CAS Number | 16928-24-8 | |
| Antiviral Activity | Inhibits HSV-1 replication |
Biological and Functional Implications
While not a direct chemical reaction, the compound’s biological activity (e.g., antiviral effects against HSV-1 ) suggests interactions with enzymes or receptors. The sulfonamide group’s role in binding to targets like NLRP3 inflammasome proteins highlights its reactivity in physiological contexts .
Challenges and Limitations
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Steric Hindrance : The bulky diisopropyl substituents may restrict access to reactive sites, limiting nucleophilic substitution or acylation efficiency.
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Solubility : The hydroxyl group enhances solubility, but steric effects could complicate reaction conditions.
Future Research Directions
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Mechanistic Studies : Investigating the exact role of the sulfonamide group in antiviral activity.
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Optimization : Exploring solvent systems or catalysts to improve reaction yields.
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Derivatization : Modifying the diisopropyl groups to alter steric effects and reactivity.
This compound exemplifies how sulfonamide chemistry can be tailored for specific biological applications, though further studies are needed to fully characterize its reactivity profile.
Scientific Research Applications
Medicinal Chemistry Applications
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Antibacterial Properties :
- Sulfonamides are known for their antibacterial effects, and N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide may exhibit similar properties. The sulfonamide group is crucial for its mechanism of action against bacterial infections by inhibiting bacterial folic acid synthesis.
- Anti-inflammatory Activity :
- Cancer Research :
Pharmacological Insights
- Mechanism of Action :
- Structure-Activity Relationship Studies :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The diisopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-3,5-diisopropylphenyl)methanesulfonamide
Structural Differences : Replacing the benzene ring in the sulfonamide group with a methyl group reduces steric bulk and alters electronic conjugation.
Computational Data :
- Absorption Spectrum : Maximum absorption at 303.26 nm (f = 0.5239), attributed to the S₄→S₅ transition .
- Electronic Effects : The methanesulfonamide derivative exhibits a significantly higher oscillator strength than the benzenesulfonamide analog, suggesting enhanced transition dipole moments due to reduced steric hindrance or improved charge transfer efficiency .
- Solvent Effects : Calculations using the IEFPCM method in DMF solvent show a scaling factor of 0.99 for UV spectra, indicating good agreement with experimental predictions .
Table 1: Electronic Absorption Properties
| Compound | λ_max (nm) | Oscillator Strength (f) | Transition State |
|---|---|---|---|
| Benzenesulfonamide derivative | 291.63 | 0.0441 | S₀→S₈ |
| Methanesulfonamide derivative | 303.26 | 0.5239 | S₄→S₅ |
Implications : The methanesulfonamide’s redshifted absorption and stronger oscillator strength highlight the impact of substituent electronic properties on photophysical behavior.
N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide
Structural Differences : The isopropyl groups are replaced with bulkier tert-butyl groups, and a methyl group is added to the benzenesulfonamide ring.
Computational Insights :
- Electronic Structure: The methyl group on the sulfonamide ring may donate electron density, slightly altering the compound’s HOMO-LUMO gap compared to the non-methylated analog.
N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide
Structural Differences: Incorporation of an indoloquinazolinone heterocycle introduces extended π-conjugation and redox-active sites. Synthesis: Prepared via sulfonylation of an amino-substituted indoloquinazolinone core using benzenesulfonyl chloride . Divergence: The complex heterocyclic structure likely shifts absorption to longer wavelengths (beyond 300 nm) and modifies solubility and reactivity, though direct comparisons are absent in the evidence .
Methodological Considerations
- Computational Methods: Both the benzenesulfonamide and methanesulfonamide derivatives were optimized using the PM6 method in Gaussian 16/09, ensuring consistency in geometry and energy calculations .
Biological Activity
N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide is an organic sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
This compound features a sulfonamide group (-SO2NH2) linked to an aromatic ring, which is characteristic of sulfonamides. The molecular formula is , with a molecular weight of approximately 333.45 g/mol. The presence of a hydroxyl group enhances its solubility and potential interactions within biological systems.
The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors, similar to other sulfonamides that exhibit antibacterial properties. The compound's structural modifications may contribute to unique interactions that warrant further investigation.
Anti-inflammatory Potential
Emerging research indicates that compounds structurally related to this compound may possess anti-inflammatory properties. For instance, inhibitors targeting the NLRP3 inflammasome have shown promise in treating inflammatory skin disorders such as psoriasis. While this compound itself has not been directly studied in this context, its structural analogs suggest potential therapeutic applications .
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction between benzenesulfonamide and 2-hydroxy-3,5-diisopropylphenol under reflux conditions using solvents like methanol or ethanol. This synthetic route is essential for producing the compound for biological evaluations.
In Vitro Studies
In vitro studies assessing the biological activity of sulfonamides have shown varying degrees of effectiveness against different microorganisms. For example, research on related compounds has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is sparse, the trends observed in related compounds provide a foundation for future investigations .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.45 g/mol |
| Antibacterial Activity | Potentially effective (needs confirmation) |
| Anti-inflammatory Activity | Suggested by structural analogs |
| Synthesis Method | Reaction with 2-hydroxy-3,5-diisopropylphenol under reflux |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide with high purity?
- Methodological Answer : Synthesis typically involves sulfonylation of the phenolic precursor. A common approach includes refluxing the phenol derivative with benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine). Post-reaction, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. For analogous sulfonamides, acid-catalyzed hydrolysis and pH-controlled precipitation (adjusting to pH 8–9 with NH₄OH) have been effective in isolating products with >95% purity .
Q. How should researchers characterize the structural properties of this compound?
- Methodological Answer : Multimodal characterization is critical:
- X-ray crystallography resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy (¹H, ¹³C, DEPT) confirms substitution patterns and hydroxyl proton environments. For example, the deshielded phenolic proton appears as a singlet near δ 9–10 ppm in DMSO-d₆ .
- Mass spectrometry (EI-MS or ESI-MS) validates molecular weight, with fragmentation patterns aligning with benzenesulfonamide scaffolds .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol, acetone). Solubility can be enhanced via pH adjustment (e.g., deprotonating the hydroxyl group in basic media). For biological assays, DMSO stock solutions (10–50 mM) are typical, with dilution into aqueous buffers ensuring <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic and structural properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These studies reveal electron-deficient regions at the sulfonamide group, suggesting nucleophilic attack sites. Solvent effects (e.g., PCM models) refine dipole moments and polarizability .
Q. How can crystallography resolve structural ambiguities in substituted benzenesulfonamides?
- Methodological Answer : Single-crystal X-ray diffraction determines torsion angles between the sulfonamide and aryl rings, clarifying steric effects from isopropyl groups. For example, dihedral angles >30° indicate significant steric hindrance, which correlates with reduced biological activity in analogues. Hydrogen-bonding networks (e.g., O–H···O=S interactions) stabilize crystal packing and inform solubility trends .
Q. How should researchers address conflicting data in biological activity studies of this compound?
- Methodological Answer : Contradictions in IC₅₀ values or mechanism-of-action data may arise from assay conditions (e.g., buffer pH, cell line variability). Mitigation strategies:
- Dose-response validation : Repeat assays with freshly prepared stock solutions to exclude degradation artifacts.
- Structure-activity relationship (SAR) studies : Compare with analogues (e.g., 3,5-dibromo-4-nitroso derivatives) to identify critical substituents. For instance, bulky isopropyl groups may reduce membrane permeability, requiring prodrug strategies .
Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Design of Experiments (DoE) methodologies screen variables (temperature, catalyst loading, solvent polarity). For example:
- Catalyst optimization : Transition metals (e.g., Pd/C) improve coupling reactions for aryl-modified derivatives.
- Solvent selection : Tetrahydrofuran (THF) enhances nucleophilicity of the phenolic oxygen compared to DMF .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Despite limited toxicity data, assume standard sulfonamide precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
